2-Amino-6-methylthieno[3,2-D]pyrimidin-4-OL
Description
Properties
Molecular Formula |
C7H7N3OS |
|---|---|
Molecular Weight |
181.22 g/mol |
IUPAC Name |
2-amino-6-methyl-3H-thieno[3,2-d]pyrimidin-4-one |
InChI |
InChI=1S/C7H7N3OS/c1-3-2-4-5(12-3)6(11)10-7(8)9-4/h2H,1H3,(H3,8,9,10,11) |
InChI Key |
LRVLYGCECIBTOR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(S1)C(=O)NC(=N2)N |
Origin of Product |
United States |
Preparation Methods
Synthesis of Key Thiophene Intermediate
One common route begins with the preparation of a methyl-substituted thiophene derivative. For example, 4-methylacetophenone can be converted into a key intermediate through treatment with phosphoryl trichloride and hydroxylamine hydrochloride in DMF, yielding an oxime intermediate with high isolated yield (~89%). This intermediate is then reacted with methyl thioglycolate in the presence of sodium methylate in methanol to afford a methyl 3-amino-5-(p-tolyl)thiophene-2-carboxylate intermediate with an 82% yield.
Formation of Thiourea and Guanidine Intermediates
The thiophene intermediate is then condensed with ethoxycarbonyl isothiocyanate in DMF to form a thiourea intermediate. Subsequent reaction with tert-butylamine, triethylamine, and a coupling agent such as EDCI·HCl promotes guanidine intermediate formation. Heating this mixture induces cyclization and deprotection, leading to the formation of the thieno[3,2-d]pyrimidine core structure.
Introduction of the Hydroxyl Group at the 4-Position
The hydroxyl group at the 4-position of the pyrimidine ring is introduced during or after the cyclization step, often through hydrolysis or controlled oxidation conditions. The exact conditions vary depending on the protecting groups and substituents on the molecule but typically involve mild aqueous or alcoholic conditions to avoid decomposition.
Alternative Coupling Methods
Palladium-catalyzed coupling reactions have been explored for the synthesis of substituted thieno[3,2-d]pyrimidines. For instance, Suzuki-Miyaura cross-coupling using 4-methylphenylboronic acid and appropriate halogenated thieno[3,2-d]pyrimidine precursors has been tested. Optimization of solvent, base, and catalyst loading was necessary to improve yields from trace amounts to up to 67% isolated yield under reflux conditions in toluene with potassium carbonate and Pd(PPh3)4 catalyst.
Sulfonate Derivatives as Precursors
In some synthetic schemes, 2-amino-6-methylpyrimidin-4-ol (a related pyrimidine derivative) is used as a starting material for sulfonate derivatives synthesis. This involves reaction with sulfonyl chlorides (e.g., naphthalene-2-sulfonyl chloride or p-toluenesulfonyl chloride) in the presence of potassium carbonate in acetone under reflux for several hours. The crude products are purified by filtration, chromatography, and recrystallization. Although this is a derivatization step, it indicates the reactivity and functionalization possibilities of the 2-amino-6-methylpyrimidin-4-ol scaffold.
Detailed Reaction Conditions and Yields
| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Oxime formation | 4-methylacetophenone + POCl3 + NH2OH·HCl in DMF, RT | 89 | High isolated yield |
| 2 | Thiophene ester formation | Methyl thioglycolate + NaOMe in MeOH | 82 | Efficient conversion |
| 3 | Thiourea intermediate | Ethoxycarbonyl isothiocyanate in DMF | - | Intermediate formation |
| 4 | Guanidine intermediate & cyclization | tert-Butylamine + Et3N + EDCI·HCl, heating | - | Cyclization to thienopyrimidine |
| 5 | Pd-catalyzed coupling | Pd(PPh3)4, K2CO3, toluene, 100 °C, 12 h | 67 | Optimized conditions for coupling |
| 6 | Sulfonate derivative synthesis | Sulfonyl chloride + K2CO3 in acetone, reflux 4 h | - | Derivatization step |
Research Findings and Optimization Notes
- The initial oxime formation and subsequent thiophene intermediate synthesis are robust, providing high yields and purity.
- Cyclization steps require careful control of temperature and reagent stoichiometry to ensure efficient ring closure without side reactions.
- Pd-catalyzed cross-coupling reactions benefit significantly from solvent choice and catalyst/base loading; nonpolar solvents like toluene at elevated temperatures improve yields compared to polar solvents like DMF or THF.
- Sulfonate derivatives of 2-amino-6-methylpyrimidin-4-ol show good crystallinity and can be used for further functionalization or biological activity studies.
- The presence of methyl and amino substituents influences the electronic properties and reactivity, which must be considered during reaction design.
Chemical Reactions Analysis
Types of Reactions
2-Amino-6-methylthieno[3,2-D]pyrimidin-4-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amines or alcohols.
Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, alcohols, and various substituted derivatives .
Scientific Research Applications
Anticancer Activity
The compound has been investigated for its anticancer properties, particularly against various cancer cell lines. Studies have shown that derivatives of thieno[3,2-d]pyrimidines exhibit cytotoxic effects on cancer cells such as MCF-7 (breast cancer) and A549 (lung cancer) cells.
- Mechanism of Action : The cytotoxic activity is attributed to the inhibition of cell proliferation during the G1 phase of the cell cycle. Some derivatives demonstrated comparable efficacy to established chemotherapeutic agents like Gefitinib, a selective inhibitor of epidermal growth factor receptor (EGFR) tyrosine kinase .
| Cell Line | Compound | Effect | Reference |
|---|---|---|---|
| MCF-7 | Thieno[3,2-d]pyrimidin derivatives | Inhibition of proliferation | |
| A549 | 4-Amino-thieno derivatives | Cytotoxic activity |
Enzyme Inhibition
2-Amino-6-methylthieno[3,2-D]pyrimidin-4-OL has been identified as a selective inhibitor of phosphatidylinositol 5-phosphate 4-kinases (PI5P4Ks), which are crucial in regulating cellular signaling pathways implicated in cancer and neurodegenerative diseases.
- Selectivity and Potency : The compound's derivatives were optimized through virtual screening to enhance selectivity and potency against PI5P4Kγ. This selectivity is vital for developing therapeutic agents with reduced side effects .
Synthesis Pathways
The synthesis of 2-amino-6-methylthieno[3,2-D]pyrimidin-4-OL involves several methods that can yield various derivatives with distinct biological activities.
- Synthetic Routes : Common synthetic strategies include cyclization reactions involving thiophene derivatives or pyrimidine analogs. For instance, treatment of specific substrates with hydrogen peroxide under alkaline conditions has been reported to yield thieno[3,2-d]pyrimidin derivatives with high efficiency .
| Synthesis Method | Starting Material | Yield (%) | Notes |
|---|---|---|---|
| Cyclization | 3-cyanothiophene acetamide | 72% | Alkaline medium used |
| Cyclization | 3-cyanothiophene trichloroacetamide | 90% | Phosphoric acid in polyphosphoric acid |
Case Studies
Several case studies highlight the practical applications of 2-amino-6-methylthieno[3,2-D]pyrimidin-4-OL in drug development:
- VEGFR-2 Inhibition : Research has shown that novel compounds derived from thieno[3,2-d]pyrimidine can effectively inhibit VEGFR-2 tyrosine kinase, which plays a pivotal role in tumor-associated angiogenesis .
- Mycobacterial Inhibition : The compound has also shown promise in inhibiting cytochrome bd oxidase in Mycobacterium tuberculosis, indicating its potential use in developing new anti-tubercular drugs .
Mechanism of Action
The mechanism of action of 2-Amino-6-methylthieno[3,2-D]pyrimidin-4-OL involves its interaction with various molecular targets and pathways. The compound’s biological activities are attributed to its ability to inhibit the expression and activities of certain vital inflammatory mediators, such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins . These interactions result in anti-inflammatory, antimicrobial, and antitumor effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogues and their properties:
*Similarity scores (0–1 scale) based on structural overlap with the main compound .
†Calculated based on molecular formula (C₇H₇N₃OS).
Key Differences and Implications
Core Heterocycle: The thieno[3,2-d]pyrimidine core in the main compound provides distinct electronic properties compared to pyrrolo[2,3-d]pyrimidine (e.g., F1386-0303) or pyrido[3,2-d]pyrimidine derivatives.
Hydroxyl vs. Methoxy Groups: Unlike 4-methoxypyrido[3,2-d]pyrimidin-2-amine (), the hydroxyl group at position 4 in the main compound allows for hydrogen bonding, critical for interactions with kinase ATP-binding pockets .
Biological Activity: Thieno[3,2-d]pyrimidin-4(3H)-ones (e.g., derivatives in ) exhibit anticancer activity, suggesting the main compound may share this profile. In contrast, pyrrolo[2,3-d]pyrimidin-4-ol derivatives like F1386-0303 are cardioprotective MAP4K4 inhibitors, highlighting scaffold-dependent functional divergence .
Synthetic Accessibility: The main compound’s synthesis achieves 72–88% yield without chromatography, outperforming benzothieno[3,2-d]pyrimidines (), which require multi-step functionalization .
Biological Activity
Overview
2-Amino-6-methylthieno[3,2-D]pyrimidin-4-OL is a heterocyclic compound that exhibits a variety of biological activities due to its unique structural features. This compound belongs to the thienopyrimidine class and has garnered attention for its potential therapeutic applications, particularly in anti-inflammatory, antimicrobial, and anticancer domains.
The biological activity of 2-Amino-6-methylthieno[3,2-D]pyrimidin-4-OL is primarily attributed to its ability to interact with various molecular targets. Key mechanisms include:
- Inhibition of Inflammatory Mediators : The compound inhibits the expression and activity of several inflammatory mediators such as prostaglandin E2 (PGE2), inducible nitric oxide synthase (iNOS), tumor necrosis factor-alpha (TNF-α), and nuclear factor kappa B (NF-κB) .
- Antimicrobial Activity : Research indicates that derivatives of thienopyrimidine can exhibit significant antimicrobial effects, making them candidates for treating infections .
- Anticancer Properties : Studies have shown that thienopyrimidine derivatives can inhibit cancer cell proliferation and induce apoptosis through various pathways, including the inhibition of epidermal growth factor receptor (EGFR) and microtubule polymerization .
Anticancer Activity
A study evaluated several thienopyrimidine derivatives, including 2-Amino-6-methylthieno[3,2-D]pyrimidin-4-OL, for their anticancer properties. Notably, one of the derivatives demonstrated an IC50 value of 30 nM against EGFR, indicating potent inhibitory activity . The compound's ability to induce cell cycle arrest and apoptosis was also highlighted.
Anti-inflammatory Effects
The anti-inflammatory potential was assessed through in vitro assays measuring COX-2 inhibition. The compound showed significant activity with an IC50 comparable to that of established anti-inflammatory drugs like celecoxib .
Antimicrobial Properties
In antimicrobial studies, thienopyrimidine derivatives exhibited activity against various pathogens. For example, compounds related to 2-Amino-6-methylthieno[3,2-D]pyrimidin-4-OL were effective against P. falciparum, suggesting potential use in antimalarial therapies .
Comparative Analysis with Related Compounds
| Compound | Structure Features | Biological Activity | IC50 Value |
|---|---|---|---|
| 2-Amino-6-methylthieno[3,2-D]pyrimidin-4-OL | Thieno ring fused to pyrimidine | Anticancer, anti-inflammatory | 30 nM (EGFR) |
| 2-Amino-4-methylpyrimidin-4-ol | Lacks thieno ring | Moderate anticancer | Not specified |
| 4-Aminopyrrolo[2,3-D]pyrimidine | Pyrrolo ring instead of thieno | Limited data on anticancer | Not specified |
Case Studies and Research Findings
- Anticancer Study : A series of compounds derived from thienopyrimidine were tested for their effect on MCF-7 breast cancer cells. The most potent derivative exhibited an IC50 significantly lower than standard chemotherapeutics like doxorubicin .
- Anti-inflammatory Research : In a rat model of inflammation induced by carrageenan, compounds similar to 2-Amino-6-methylthieno[3,2-D]pyrimidin-4-OL demonstrated significant reduction in edema comparable to indomethacin .
- Antimicrobial Evaluation : A derivative was tested against Plasmodium species and showed promising results in inhibiting both erythrocytic and hepatic stages of malaria parasites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
